5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide
Overview
Description
5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is a heterocyclic compound that features both pyrazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide typically involves the reaction of 1H-pyrazole-1-carboxaldehyde with 2-furoic hydrazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can introduce various functional groups into the pyrazole or furan rings .
Scientific Research Applications
5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazole-1-carboxaldehyde
- 2-furoic hydrazide
- 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-yl derivatives
Uniqueness
5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-12-9(14)8-3-2-7(15-8)6-13-5-1-4-11-13/h1-5H,6,10H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYLHKLNUXTQJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(O2)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328084 | |
Record name | 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666561 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
457051-27-3 | |
Record name | 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101328084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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